Cas no 128420-54-2 (10-Butyl-2-chloro-9(10H)-acridone)
128420-54-2 structure
Product Name:10-Butyl-2-chloro-9(10H)-acridone
CAS-nummer:128420-54-2
MF:C17H16ClNO
MW:285.768043518066
CID:103011
PubChem ID:618086
Update Time:2025-04-18
10-Butyl-2-chloro-9(10H)-acridone Chemische en fysische eigenschappen
Naam en identificatie
-
- 10-Butyl-2-chloro-9(10H)-acridone
- 10-Butyl-2-chloro-9(10H)-acridinone
- 9(10H)-Acridinone,10-butyl-2-chloro-
- 10-butyl-10H-phenothiazine-3-carbaldehyde
- 10-butyl-3-formyl-10H-phenothiazine
- 10H-Phenothiazine-3-carboxaldehyde,10-butyl
- 10-n-butyl-10H-phenothiazine-3-carbaldehyde
- N-butyl-3-formylphenothiazine
- 10-Butyl-2-chloroacridone
- 10-Butyl-2-chloroacridine-9(10H)-one
- 2-Chloro-10-butyl-9H-acridine-9(10H)-one
- 10-Butyl-2-chloro-9(10H)-acridinone #
- 10-butyl-2-chloroacridin-9-one
- VYMSWGOFSKMMCE-UHFFFAOYSA-N
- 10-Butyl-2-chloro-9-acridone
- SCHEMBL8086740
- InChI=1/C17H16ClNO/c1-2-3-10-19-15-7-5-4-6-13(15)17(20)14-11-12(18)8-9-16(14)19/h4-9,11H,2-3,10H2,1H3
- 128420-54-2
- 10-Butyl-2-chloroacridin-9(10H)-one
- VYMSWGOFSKMMCE-UHFFFAOYSA-
-
- Inchi: 1S/C17H16ClNO/c1-2-3-10-19-15-7-5-4-6-13(15)17(20)14-11-12(18)8-9-16(14)19/h4-9,11H,2-3,10H2,1H3
- InChI-sleutel: VYMSWGOFSKMMCE-UHFFFAOYSA-N
- LACHT: ClC1C=CC2=C(C=1)C(C1C=CC=CC=1N2CCCC)=O
Berekende eigenschappen
- Exacte massa: 285.09200
- Monoisotopische massa: 285.0920418g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 3
- Complexiteit: 359
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5
- Topologisch pooloppervlak: 20.3Ų
Experimentele eigenschappen
- PSA: 22.00000
- LogboekP: 4.60820
10-Butyl-2-chloro-9(10H)-acridone Gerelateerde literatuur
-
Yoichi Murakami,Ayumu Motooka,Riku Enomoto,Kazuki Niimi,Atsushi Kaiho,Noriko Kiyoyanagi Phys. Chem. Chem. Phys. 2020 22 27134
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